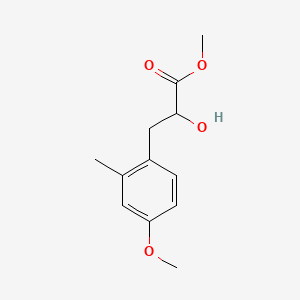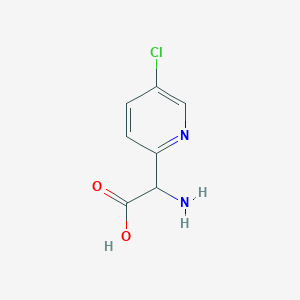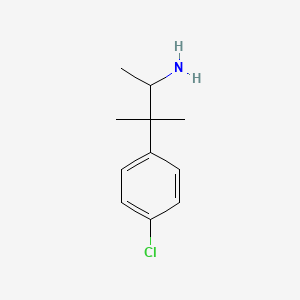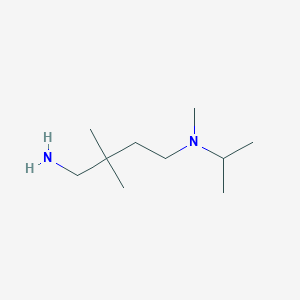
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine is a chemical compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups, which makes it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the alkylation of 1,4-diaminobutane with isopropyl halides in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,3-Trimethyl-1,3-butanediamine: This compound has a similar structure but lacks the isopropyl group.
1,3-Propanediamine: A simpler diamine with a shorter carbon chain.
N1,N1,3-Trimethylbutane-1,3-diamine: Another related compound with a different substitution pattern.
Uniqueness
n1-Isopropyl-n1,3,3-trimethylbutane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other diamines may not be suitable.
Propriétés
Formule moléculaire |
C10H24N2 |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
N',2,2-trimethyl-N'-propan-2-ylbutane-1,4-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)12(5)7-6-10(3,4)8-11/h9H,6-8,11H2,1-5H3 |
Clé InChI |
BMDWLNPRLBFGPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


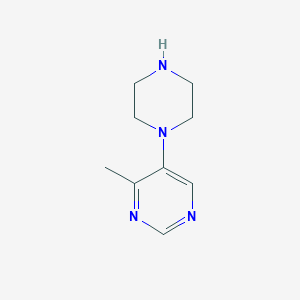
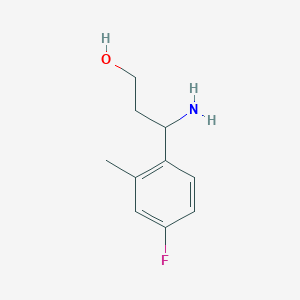
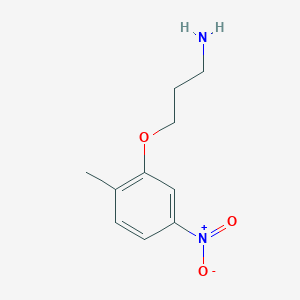


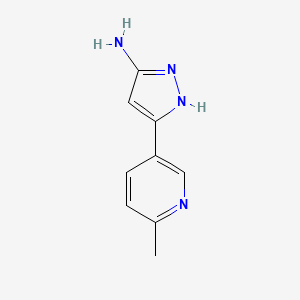
![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
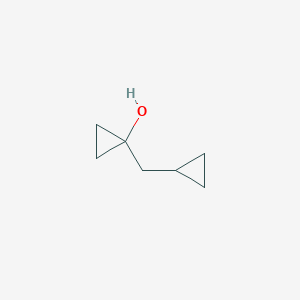
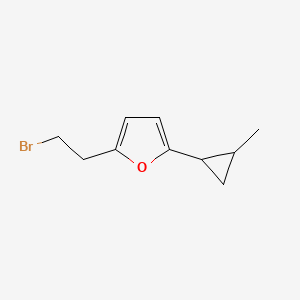

![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
